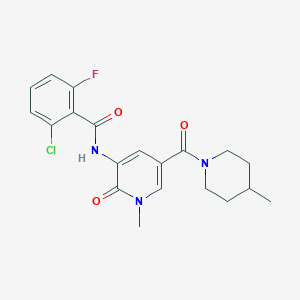
2-chloro-6-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C20H21ClFN3O3 and its molecular weight is 405.85. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-6-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-6-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Insights
The complex structural nature of 2-chloro-6-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide has prompted various synthesis and study efforts to understand its potential applications, particularly in medicinal chemistry. For example, research into similar structures like marbofloxacin reveals insights into molecular conformations and intramolecular interactions, which are critical for understanding drug-receptor interactions (Jin Shen, J. Qian, J. Gu, & Xiurong Hu, 2012). This compound, with a closely related structure, highlights the importance of the spatial arrangement of molecules for their biological activity.
Antimicrobial Activity
Compounds with structural similarities have been investigated for their antimicrobial properties. For instance, fluorobenzamides containing thiazole and thiazolidine show promising antimicrobial analogs (N. Desai, K. M. Rajpara, & V. V. Joshi, 2013). These studies provide a foundation for exploring the potential antimicrobial activities of 2-chloro-6-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide, suggesting that similar structural motifs could be effective against a range of microbial threats.
Drug Development and Metabolic Studies
Significantly, the development and study of drug candidates involving similar compounds have led to advanced understanding in the areas of drug metabolism and pharmacokinetics. For example, potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 labeled with carbon-13 and carbon-14 facilitate critical studies in drug metabolism, showcasing the utility of such compounds in developing therapeutic agents (B. Latli, Matt Hrapchak, J. Savoie, Yongda Zhang, C. Busacca, & C. Senanayake, 2017).
Novel Synthetic Routes
Research into similar fluorinated compounds has also uncovered novel synthetic pathways, offering new routes to complex molecules with potential medicinal applications. The exploration of new synthetic strategies for 4-fluoropyridines based on 2-fluoroallylic alcohols by succeeding Ireland-Claisen and aza-Cope rearrangements stands out as an example (U. Wittmann, Frank Tranel, R. Fröhlich, & G. Haufe, 2006). These methodologies could be applicable in synthesizing derivatives of 2-chloro-6-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide for diverse scientific research and drug development efforts.
Aggregation and Molecular Interactions
The study of benzamide or pyridylcarboxamide hydrates provides insight into molecular aggregation and interactions critical for drug design, highlighting the importance of water molecules in crystal structure formation and the role of classical hydrogen bonding in the stability and bioactivity of compounds (P. Mocilac, J. Gallagher, & C. Jelsch, 2018).
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxopyridin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O3/c1-12-6-8-25(9-7-12)19(27)13-10-16(20(28)24(2)11-13)23-18(26)17-14(21)4-3-5-15(17)22/h3-5,10-12H,6-9H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKHGXWTUHEDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C(=O)C(=C2)NC(=O)C3=C(C=CC=C3Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![([4-(4-Bromophenoxy)butyl]sulfanyl)formonitrile](/img/structure/B2947296.png)
![Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2947299.png)
![2-(2,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2947301.png)
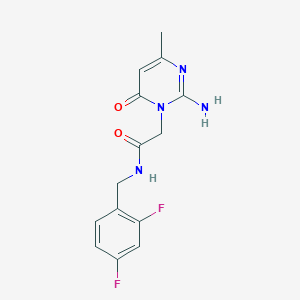
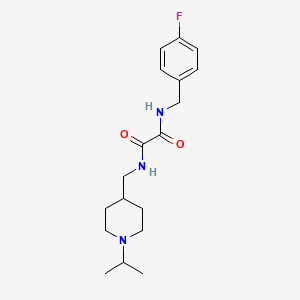
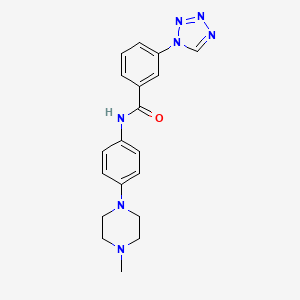

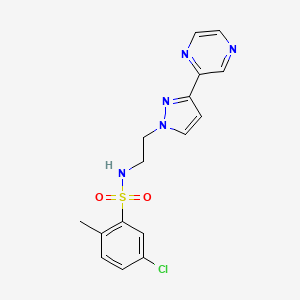
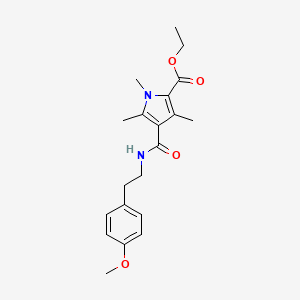
![1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride](/img/structure/B2947311.png)

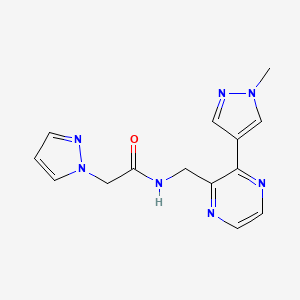
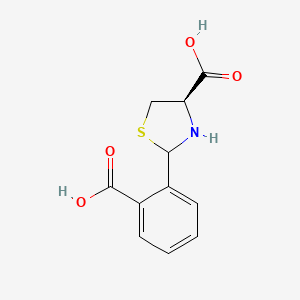
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2947318.png)